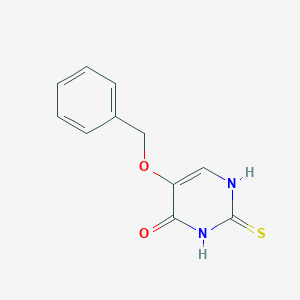
5-(Benzyloxy)-2-thiouracile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-2-thiouracil: is a derivative of thiouracil, a compound known for its applications in medicinal chemistry Thiouracil compounds are characterized by the presence of a sulfur atom replacing an oxygen atom in the uracil ring
Applications De Recherche Scientifique
Chemistry: 5-(Benzyloxy)-2-thiouracil is used as a building block in organic synthesis
Biology: In biological research, 5-(Benzyloxy)-2-thiouracil is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and pathways.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where thiouracil derivatives have shown efficacy, such as hyperthyroidism.
Industry: In the industrial sector, 5-(Benzyloxy)-2-thiouracil is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-thiouracil typically involves the following steps:
Starting Material: The synthesis begins with uracil as the starting material.
Thionation: Uracil undergoes thionation to replace the oxygen atom at the second position with a sulfur atom, forming 2-thiouracil.
Benzyloxylation: The final step involves the introduction of the benzyloxy group at the fifth position of the 2-thiouracil ring. This can be achieved through a nucleophilic substitution reaction using benzyl alcohol and a suitable catalyst under controlled conditions.
Industrial Production Methods: Industrial production of 5-(Benzyloxy)-2-thiouracil follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(Benzyloxy)-2-thiouracil can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom back to its original state or further reduce it to a sulfide.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiouracil derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-2-thiouracil involves its interaction with specific molecular targets, such as enzymes. The sulfur atom in the thiouracil ring can form strong interactions with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
2-Thiouracil: Lacks the benzyloxy group but shares the thiouracil core structure.
5-Methoxy-2-thiouracil: Similar structure with a methoxy group instead of a benzyloxy group.
5-(Phenylthio)-2-thiouracil: Contains a phenylthio group at the fifth position.
Uniqueness: 5-(Benzyloxy)-2-thiouracil is unique due to the presence of the benzyloxy group, which enhances its chemical reactivity and potential applications. The benzyloxy group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry and medicinal research.
Propriétés
IUPAC Name |
5-phenylmethoxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10-9(6-12-11(16)13-10)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJYTCCZTNWCRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=S)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369494 |
Source


|
| Record name | 5-(Benzyloxy)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63204-39-7 |
Source


|
| Record name | NSC95992 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Benzyloxy)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
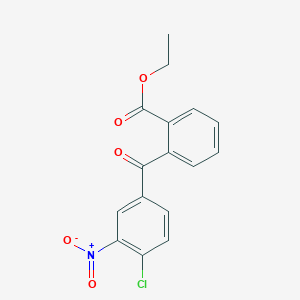

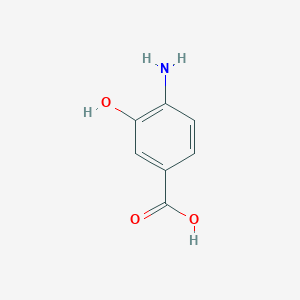
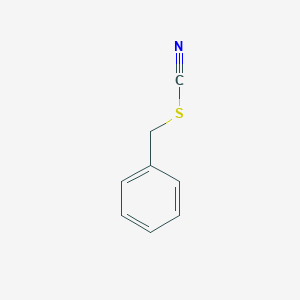
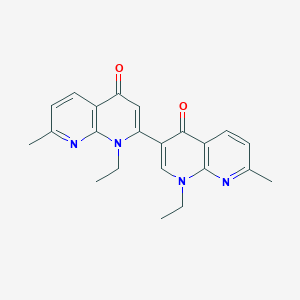
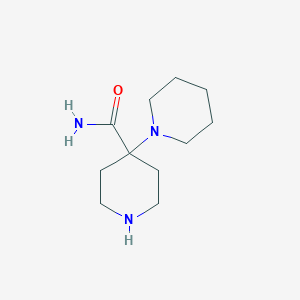
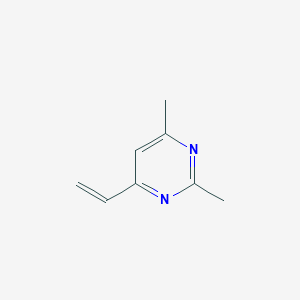
![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)
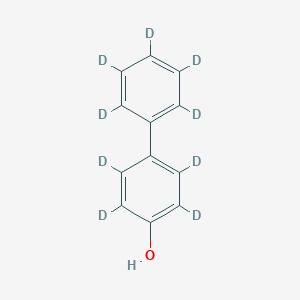
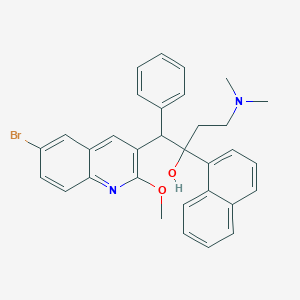
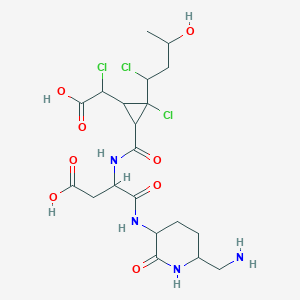
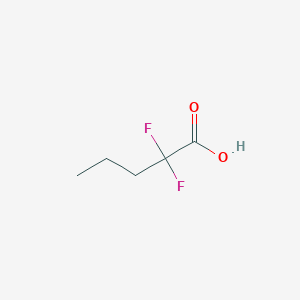
![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)

